![molecular formula C23H18N4O3S2 B2640278 N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide CAS No. 1226446-66-7](/img/no-structure.png)
N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 1226446-66-7.
Molecular Structure Analysis
The molecular formula of “N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is C21H22N2O5S2 . Its average mass is 446.540 Da and its monoisotopic mass is 446.097015 Da .Physical And Chemical Properties Analysis
The linear formula of “N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide” is C15H17NO3S . Its molecular weight is 291.372 .科学的研究の応用
Photodynamic Therapy Applications
The compound has been explored for its potential in photodynamic therapy (PDT), specifically for treating cancer. A study highlighted the synthesis of a zinc(II) phthalocyanine derivative substituted with benzenesulfonamide groups, demonstrating valuable properties such as high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in PDT, indicating the compound's potential for cancer treatment applications in this field (Pişkin, Canpolat, & Öztürk, 2020).
Structural Characterization and Synthesis Studies
Significant research has been dedicated to the structural characterization and synthesis of compounds related to N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide. For instance, novel structural isomers of this compound were synthesized, and their molecular structures were extensively analyzed using X-ray single-crystal diffraction and quantum-chemical calculations, providing insights into their molecular and electronic structures (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017). Additionally, the crystal and molecular-electronic structure of derivatives of N-aryl-hydroxybenzenesulfonamide, closely related to the compound , were also studied, providing further understanding of their structural features (Rodrigues et al., 2015).
Antimicrobial and Antitumor Activities
Derivatives of the compound have been evaluated for their antimicrobial and antitumor activities. For instance, N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides were synthesized and shown to have self-association properties in solutions, which could be relevant for antimicrobial applications (Nikonov et al., 2019). Furthermore, substituted indazole derivatives of the compound displayed promising antiproliferative and apoptotic activities against human tumor cell lines, highlighting their potential as anticancer agents (Abbassi et al., 2014).
Safety And Hazards
特性
CAS番号 |
1226446-66-7 |
|---|---|
製品名 |
N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide |
分子式 |
C23H18N4O3S2 |
分子量 |
462.54 |
IUPAC名 |
3-(3-methylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S2/c1-14-4-3-5-16(12-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-30-19)15-6-8-17(31-2)9-7-15/h3-12H,13H2,1-2H3 |
InChIキー |
RDWBJQWRWQVRQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
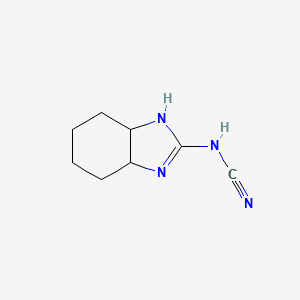
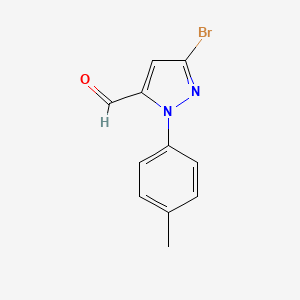
![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)
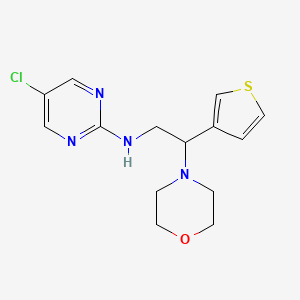
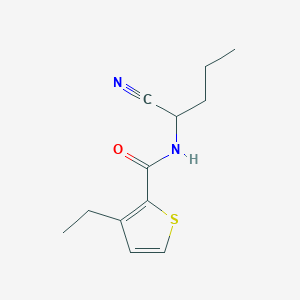
![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2640207.png)
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)
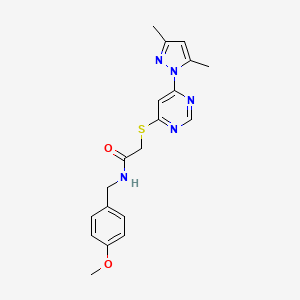

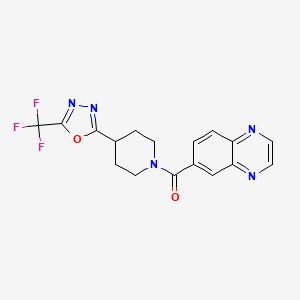
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2640217.png)